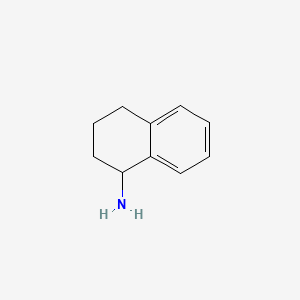

1,2,3,4-Tetrahydro-1-naphthylamine

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZGPXSSNPTNMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3459-02-7 (hydrochloride), 1743-01-7 (hydrochloride) | |

| Record name | 1-Aminotetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminotetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002954509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70903059 | |

| Record name | 1-Aminotetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70903059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2217-40-5, 2954-50-9 | |

| Record name | 1,2,3,4-Tetrahydro-1-naphthylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminotetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminotetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002954509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2217-40-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aminotetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70903059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-1-naphthylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOTETRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7A3GV2PNX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetrahydro-1-naphthylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 1,2,3,4-Tetrahydro-1-naphthylamine. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This guide includes tabulated quantitative data, detailed experimental protocols, and visualizations of a key biological signaling pathway.

Core Chemical and Physical Properties

This compound, also known as 1-aminotetralin, is a bicyclic primary amine with a chiral center at the C1 position.[1] It exists as a colorless to light yellow liquid and is soluble in organic solvents but not in water.[2] The compound and its derivatives are of significant interest in medicinal chemistry due to their biological activities.

Physicochemical Data

The following tables summarize the key quantitative data for this compound and its hydrochloride salt.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N | [1] |

| Molecular Weight | 147.22 g/mol | [1] |

| CAS Number | 2217-40-5 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 246-247 °C at 714 mmHg | |

| Density | 1.026 g/mL at 25 °C | |

| Refractive Index | n20/D 1.562 | |

| pKa | 9.39 ± 0.20 (Predicted) | |

| Solubility | Insoluble in water, soluble in organic solvents | [2] |

| Flash Point | >110 °C (>230 °F) |

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClN | [3] |

| Molecular Weight | 183.68 g/mol | [3] |

| CAS Number | 49800-23-9 | [3][4] |

| Appearance | Solid | [4] |

| Melting Point | 185-187 °C | [4] |

Table 2: Properties of this compound Hydrochloride

Experimental Protocols

This section provides detailed methodologies for the synthesis and purification of racemic this compound.

Synthesis of Racemic this compound via Catalytic Hydrogenation of 1-Nitronaphthalene

This protocol is a representative method based on the general principles of catalytic hydrogenation of nitroaromatic compounds.[3][5][6]

Materials:

-

1-Nitronaphthalene

-

Ethanol

-

Supported Catalyst (e.g., 5% Platinum on activated charcoal)

-

Hydrogen gas

-

High-pressure autoclave reactor equipped with a stirrer and temperature and pressure controls

-

Filtration apparatus

Procedure:

-

Charging the Reactor: In a high-pressure autoclave, charge 1-nitronaphthalene and ethanol as the solvent. Add the supported platinum on activated charcoal catalyst. The catalyst loading is typically 1-5% by weight relative to the 1-nitronaphthalene.

-

Inerting the System: Seal the reactor and displace the air by purging with an inert gas, such as nitrogen, followed by hydrogen gas.

-

Reaction Conditions: Heat the mixture to a temperature between 60-100°C with continuous stirring. Introduce hydrogen gas to maintain a pressure of 1.0-3.0 MPa.[3]

-

Monitoring the Reaction: The reaction is exothermic. Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction time is typically 3-8 hours.[3]

-

Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The recovered catalyst can potentially be reused.

-

Isolation of the Product: The filtrate contains the crude this compound. The solvent can be removed under reduced pressure to yield the crude product.

Purification by Vacuum Distillation

This protocol describes the purification of the crude product obtained from the synthesis.

Materials:

-

Crude this compound

-

Distillation apparatus (including a round-bottom flask, distillation head, condenser, and receiving flask)

-

Vacuum pump

-

Heating mantle

-

Boiling chips or magnetic stirrer

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed to maintain a vacuum.

-

Charging the Flask: Place the crude this compound into the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Applying Vacuum: Connect the apparatus to a vacuum pump and gradually reduce the pressure.

-

Distillation: Heat the flask gently using a heating mantle. Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point will be significantly lower than the atmospheric pressure boiling point.

-

Product Collection: Collect the purified this compound in the receiving flask. Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

Biological Activity and Signaling Pathway

This compound and its derivatives have been investigated for their pharmacological effects. Notably, this compound has been identified as a potent antagonist of the κ-opioid receptor (KOR).[7] The KOR is a G protein-coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade leading to neuronal inhibition. As an antagonist, this compound blocks this action.

κ-Opioid Receptor Antagonism Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the κ-opioid receptor and the antagonistic action of this compound.

Caption: Antagonism of the κ-Opioid Receptor by this compound.

Experimental Workflow for Assessing κ-Opioid Receptor Antagonism

A common method to assess the antagonist activity of a compound at the κ-opioid receptor is through a competitive binding assay.

Caption: Workflow for a κ-Opioid Receptor Competitive Binding Assay.

References

- 1. Signalling via the G protein-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN101434550B - Method for preparing 1-naphthylamine from 1-nitronaphthalene - Google Patents [patents.google.com]

- 4. grokipedia.com [grokipedia.com]

- 5. CA1241664A - Process for the preparation of 1-naphthylamine - Google Patents [patents.google.com]

- 6. US2105321A - Hydrogenation of alpha-nitronaphthalene - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydro-1-naphthylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydro-1-naphthylamine is a valuable chiral amine building block in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the principal synthetic routes for its preparation, including reductive amination of α-tetralone, catalytic hydrogenation of 1-nitronaphthalene, and enzymatic kinetic resolution for the synthesis of enantiopure forms. This document offers detailed experimental protocols, comparative quantitative data, and mechanistic insights to aid researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

Introduction

This compound, also known as 1-aminotetralin, is a key structural motif found in a variety of biologically active compounds. Its rigid, partially saturated bicyclic framework and chiral center make it a desirable pharmacophore in the design of novel therapeutics. The synthesis of this amine, particularly in its enantiomerically pure forms, is of significant interest to the pharmaceutical and fine chemical industries. This guide details the most pertinent and widely employed synthetic methodologies for its preparation.

Synthetic Routes

Three primary synthetic strategies have emerged for the synthesis of this compound:

-

Reductive Amination of α-Tetralone: A direct and efficient method involving the reaction of α-tetralone with an ammonia source followed by reduction. The Leuckart reaction is a classic variant of this approach.

-

Catalytic Hydrogenation of 1-Nitronaphthalene: A route that begins with the readily available 1-nitronaphthalene, involving the reduction of both the nitro group and the aromatic ring system.

-

Enzymatic Kinetic Resolution: A biocatalytic approach to obtain enantiomerically pure (R)- or (S)-1,2,3,4-tetrahydro-1-naphthylamine from the racemic mixture.

The following sections will delve into the specifics of each of these routes, providing detailed experimental procedures and quantitative data where available.

Reductive Amination of α-Tetralone

Reductive amination is a versatile method for the formation of amines from carbonyl compounds. In the context of this compound synthesis, α-tetralone is reacted with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine or enamine, which is then reduced to the target amine.

General Reductive Amination

Modern reductive amination protocols often employ mild reducing agents such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Experimental Protocol:

A general procedure for the reductive amination of α-tetralone is as follows:

-

To a solution of α-tetralone (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or 1,2-dichloroethane), add an ammonia source such as ammonium acetate or aqueous ammonia (excess).

-

Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The reaction progress can be monitored by techniques like TLC or GC-MS.

-

Once imine formation is significant, add a reducing agent such as sodium borohydride (NaBH₄) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the reduction is complete.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or distillation.

Leuckart Reaction

The Leuckart reaction is a specific type of reductive amination that utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[1][2] This reaction typically requires high temperatures.[1][2]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine α-tetralone (1.0 eq.) and an excess of ammonium formate.

-

Heat the mixture to a temperature between 160-190 °C and maintain it for several hours.

-

Cool the reaction mixture and add a solution of hydrochloric acid to hydrolyze the intermediate formamide.

-

Heat the mixture at reflux for several hours to ensure complete hydrolysis.

-

After cooling, basify the mixture with a strong base (e.g., NaOH) to a pH greater than 10.

-

Extract the product with an organic solvent, dry the organic phase, and remove the solvent under reduced pressure.

-

Purify the resulting this compound by vacuum distillation.

Data Summary for Reductive Amination

| Method | Reagents | Temperature (°C) | Yield (%) | Purity/ee |

| General Reductive Amination | α-Tetralone, NH₄OAc, NaBH₄ | 0 to RT | Moderate to Good | Racemic |

| Leuckart Reaction | α-Tetralone, HCOONH₄ | 160-190 | Good | Racemic |

Note: Specific yield and purity data for the direct reductive amination of α-tetralone to this compound are not consistently reported in the literature, with yields often being substrate-dependent.

Reductive Amination Workflow

Caption: Workflow for the synthesis of this compound via reductive amination of α-tetralone.

Catalytic Hydrogenation of 1-Nitronaphthalene

The synthesis of this compound from 1-nitronaphthalene involves a two-stage reduction process: the reduction of the nitro group to an amine and the subsequent hydrogenation of the aromatic ring. This can be achieved in a stepwise manner or, under certain conditions, in a single pot.

Experimental Protocol:

A representative industrial process for the hydrogenation of 1-nitronaphthalene is described below. It is important to note that this process yields 1-naphthylamine, and further hydrogenation would be required to obtain the desired this compound.

-

Charge a high-pressure autoclave with 1-nitronaphthalene, a suitable catalyst (e.g., Raney Nickel or a Platinum/activated charcoal catalyst), and a solvent such as ethanol or isopropanol.[3][4]

-

Seal the autoclave and purge it with hydrogen gas to remove air.

-

Pressurize the autoclave with hydrogen to the desired pressure (e.g., 1.0-3.0 MPa).[3]

-

Heat the reaction mixture to the target temperature (e.g., 60-90 °C) with vigorous stirring.[3]

-

Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 3-8 hours.[3]

-

After the reaction is complete, cool the autoclave, carefully release the pressure, and filter the reaction mixture to remove the catalyst.

-

The solvent can be removed by distillation to yield crude 1-naphthylamine.

-

For the synthesis of this compound, the resulting 1-naphthylamine would need to be subjected to a second hydrogenation step, typically at higher pressures and temperatures and with a catalyst suitable for aromatic ring reduction (e.g., Rhodium or Ruthenium catalysts).

Data Summary for Catalytic Hydrogenation of 1-Nitronaphthalene to 1-Naphthylamine:

| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion/Yield (%) | Reference |

| Supported Nickel | Ethanol | 60-90 | 1.0-3.0 | 3-8 | 95-99 (conversion) | [3] |

| Platinum/activated charcoal | Isopropanol/water | 150-250 | 5.0-30.0 | 0.05-0.5 | 99.5 (yield) | [4] |

Mechanism of Catalytic Hydrogenation of a Nitro Group:

Caption: Simplified mechanism for the catalytic hydrogenation of an aromatic nitro group.

Enzymatic Kinetic Resolution

For applications requiring enantiomerically pure this compound, enzymatic kinetic resolution is a powerful technique. This method utilizes an enzyme, such as a transaminase, to selectively react with one enantiomer of the racemic amine, allowing for the separation of the two enantiomers.

Experimental Protocol for Kinetic Resolution using ω-Transaminase:

The following protocol is adapted from a published procedure for the kinetic resolution of racemic this compound.[5]

-

Prepare a phosphate buffer (100 mM, pH 7.4).

-

In a suitable reaction vessel, mix the racemic this compound (10 mM), glyoxylate (10 mM as the amine acceptor), and pyridoxal 5'-phosphate (PLP, 20 µM) in the phosphate buffer.[5]

-

Initiate the reaction by adding a recombinant ω-transaminase (e.g., from Burkholderia vietnamiensis).[5]

-

Incubate the mixture at 37 °C for 12 hours with gentle agitation.[5]

-

During the reaction, one enantiomer of the amine will be consumed by the transaminase.

-

The reaction can be quenched, and the remaining unreacted enantiomer of this compound can be isolated and purified.

-

The enantiomeric excess (ee) of the remaining amine can be determined by chiral HPLC or GC.

Data Summary for Enzymatic Kinetic Resolution:

| Enzyme | Amine Acceptor | Temperature (°C) | Time (h) | Result | Reference |

| ω-Transaminase from Burkholderia vietnamiensis | Glyoxylate | 37 | 12 | > 99% ee for the remaining enantiomer | [5] |

Workflow for Enzymatic Kinetic Resolution:

Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.

Conclusion

The synthesis of this compound can be accomplished through several effective routes. The choice of method will depend on factors such as the desired scale of the reaction, cost of starting materials and reagents, and the requirement for enantiopurity. Reductive amination of α-tetralone offers a direct approach to the racemic product. Catalytic hydrogenation of 1-nitronaphthalene is a viable route from a common starting material, although it may require a two-step process for complete reduction. For the production of enantiomerically pure this compound, enzymatic kinetic resolution provides an excellent method with high enantioselectivity. This guide provides the foundational knowledge for researchers to pursue the synthesis of this important chiral building block.

References

- 1. ftb.com.hr [ftb.com.hr]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (R)-(-)-1,2,3,4-Tetrahydro-1-naphthylamine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Core Mechanism of Action of 1,2,3,4-Tetrahydro-1-naphthylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydro-1-naphthylamine (THN), also known as 1-aminotetralin, is a rigid analog of phenethylamine and serves as the structural backbone for a variety of pharmacologically active compounds. While comprehensive data on the parent molecule is limited, extensive research on its derivatives, notably sertraline and dasotraline, strongly indicates that the primary mechanism of action of THN involves the modulation of monoamine transporters. This guide synthesizes the available preclinical data to elucidate the core mechanism of action of THN, focusing on its interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This document provides a detailed overview of its pharmacological effects, relevant quantitative data from closely related analogs, and the experimental protocols utilized in these assessments.

Introduction

This compound is a bicyclic compound featuring a tetralin core with an amino group at the 1-position[1]. Its rigid structure makes it a valuable scaffold in medicinal chemistry for exploring the structure-activity relationships of compounds targeting the central nervous system. The pharmacological interest in THN arises from its structural similarity to endogenous monoamines and its role as a key intermediate in the synthesis of several clinically significant drugs[1]. Understanding the intrinsic activity of the THN core is crucial for the rational design of novel therapeutics with specific monoamine transporter profiles.

Core Mechanism of Action: Monoamine Transporter Inhibition

The primary mechanism of action of this compound is believed to be the inhibition of monoamine transporters, which are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft. By blocking these transporters, THN and its analogs increase the extracellular concentrations of these neurotransmitters, thereby enhancing monoaminergic neurotransmission.

The specific activity and selectivity of THN for DAT, NET, and SERT are inferred from studies on its derivatives. For instance, dasotraline, a (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine, is a potent dual inhibitor of DAT and NET with significantly lower affinity for SERT[2][3]. Conversely, sertraline, another well-known derivative, is a highly selective serotonin reuptake inhibitor (SSRI)[4][5]. These findings suggest that substitutions on the THN scaffold can dramatically influence its affinity and selectivity for the different monoamine transporters.

An early study on the isomer, 1,2,3,4-tetrahydro-2-naphthylamine, demonstrated its ability to inhibit the reuptake of both norepinephrine and serotonin in rat brain tissue, further supporting the role of the tetralin-amine structure in monoamine transporter modulation[6].

Quantitative Pharmacological Data

| Compound | Transporter | Assay Type | IC50 (nM) | Species | Reference |

| Dasotraline | hDAT | Radiometric Uptake | 3 | Human | [2][3] |

| hNET | Radiometric Uptake | 4 | Human | [2][3] | |

| hSERT | Radiometric Uptake | 15 | Human | [2][3] |

Table 1: In vitro inhibitory potency of Dasotraline, a derivative of this compound, at human monoamine transporters.

Signaling Pathways and Experimental Workflows

The interaction of THN and its analogs with monoamine transporters leads to a cascade of downstream signaling events. The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for its characterization.

Caption: Proposed Mechanism of Action of THN at the Synapse.

Caption: Experimental Workflow for In Vitro Characterization.

Detailed Experimental Protocols

The following are generalized protocols for assessing the interaction of compounds like this compound with monoamine transporters. Specific parameters may vary based on the laboratory and specific experimental goals.

Radioligand Binding Assay for Monoamine Transporters

This protocol is adapted from standard methods used to determine the binding affinity (Ki) of a test compound.

Objective: To determine the equilibrium dissociation constant (Ki) of THN for DAT, NET, and SERT.

Materials:

-

Cell membranes prepared from cells stably expressing human DAT, NET, or SERT.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).

-

Test Compound: this compound (THN) at various concentrations.

-

Non-specific binding control: A high concentration of a known potent inhibitor for each transporter (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of THN.

-

For total binding wells, add vehicle instead of THN. For non-specific binding wells, add the non-specific binding control compound.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of THN by non-linear regression analysis of the competition binding data.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Synaptosomal Monoamine Uptake Inhibition Assay

This protocol is a standard method to assess the functional inhibition of monoamine uptake.

Objective: To determine the half-maximal inhibitory concentration (IC50) of THN for the uptake of dopamine, norepinephrine, and serotonin into synaptosomes.

Materials:

-

Synaptosomes prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus/cortex for SERT and NET).

-

Radiolabeled monoamines: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

-

Test Compound: this compound (THN) at various concentrations.

-

Uptake Buffer: e.g., Krebs-Henseleit buffer containing pargyline (to inhibit monoamine oxidase).

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Aliquot synaptosomal preparations into a 96-well plate.

-

Pre-incubate the synaptosomes with varying concentrations of THN or vehicle for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiate the uptake reaction by adding the respective radiolabeled monoamine at a concentration near its Km for the transporter.

-

Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold uptake buffer.

-

Quantify the radioactivity trapped within the synaptosomes using a scintillation counter.

-

Non-specific uptake is determined in the presence of a high concentration of a selective uptake inhibitor or by conducting the assay at 0-4°C.

-

Calculate the percentage inhibition of specific uptake at each concentration of THN.

-

Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

Conclusion

The available evidence strongly supports the classification of this compound as a monoamine reuptake inhibitor. Its rigid structure provides a valuable platform for the development of selective or dual inhibitors of the dopamine, norepinephrine, and serotonin transporters. The pharmacological profile of its derivatives, such as the DAT/NET inhibitor dasotraline and the selective SERT inhibitor sertraline, highlights the tunability of the THN scaffold. Further direct characterization of the parent THN molecule is warranted to fully elucidate its intrinsic potency and selectivity at the monoamine transporters, which will aid in the future design of novel CNS-active agents. The experimental protocols detailed in this guide provide a framework for such investigations.

References

- 1. 1-Aminotetralin - Wikipedia [en.wikipedia.org]

- 2. A Novel Aminotetralin-Type Serotonin (5-HT) 2C Receptor-Specific Agonist and 5-HT2A Competitive Antagonist/5-HT2B Inverse Agonist with Preclinical Efficacy for Psychoses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminotetralin - Wikipedia [en.wikipedia.org]

- 4. US8053603B2 - Tetralone-based monoamine reuptake inhibitors - Google Patents [patents.google.com]

- 5. Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Aminotetralin - Wikiwand [wikiwand.com]

An In-depth Technical Guide to the Synthesis and Significance of 1,2,3,4-Tetrahydro-1-naphthylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, chemical properties, and therapeutic applications of 1,2,3,4-tetrahydro-1-naphthylamine derivatives. These compounds form the core structure of several key pharmaceuticals, acting primarily on dopaminergic and serotonergic pathways. This document details various synthetic methodologies, presents quantitative data for comparative analysis, and outlines detailed experimental protocols.

Introduction

This compound and its derivatives are a class of bicyclic amines that have garnered significant attention in medicinal chemistry. Their rigid structure serves as a valuable scaffold for designing ligands that target central nervous system receptors. Notably, derivatives of this core structure are potent and selective agonists or antagonists for dopamine and serotonin receptors, leading to their use in treating conditions such as Parkinson's disease, depression, and anxiety disorders.[1][2] Key examples include Rotigotine, a dopamine agonist used in the management of Parkinson's disease, and Sertraline, a selective serotonin reuptake inhibitor (SSRI) for treating depression and anxiety.[1][3] The stereochemistry of these molecules is crucial for their pharmacological activity, making enantioselective synthesis a primary focus of research and development.

Synthetic Methodologies

The synthesis of this compound derivatives can be broadly categorized into three main approaches: reductive amination of α-tetralones, asymmetric synthesis to yield specific enantiomers, and resolution of racemic mixtures.

Reductive Amination of α-Tetralone

A common and direct method for synthesizing this compound derivatives is the reductive amination of the corresponding α-tetralone.[4] This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine, which is then reduced in situ to the desired amine.[5] Various reducing agents can be employed, each with its own advantages in terms of reactivity and selectivity.[6]

Experimental Workflow: Reductive Amination

Caption: General workflow for the synthesis of this compound derivatives via reductive amination.

Asymmetric Synthesis

Given the stereospecific nature of the biological targets, the enantioselective synthesis of this compound derivatives is of paramount importance. Several asymmetric methods have been developed, including the use of chiral catalysts and chemoenzymatic approaches.

-

Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for the asymmetric reductive amination of ketones, providing access to enantioenriched amines with high yields and enantioselectivities.[7]

-

Asymmetric Transfer Hydrogenation: This method utilizes a chiral catalyst, often a transition metal complex with a chiral ligand, to transfer hydrogen from a hydrogen donor (e.g., formic acid or isopropanol) to the imine intermediate, yielding the chiral amine.[8][9]

-

Enzymatic Reductive Amination: Imine reductases (IREDs) and other enzymes are increasingly used for the asymmetric synthesis of chiral amines.[10][11] These biocatalysts offer high enantioselectivity under mild reaction conditions.[12]

Resolution of Racemic Mixtures

Classical resolution of racemic mixtures remains a viable method for obtaining enantiomerically pure 1,2,3,4-tetrahydro-1-naphthylamines. This technique involves the use of a chiral resolving agent, such as a chiral acid, to form diastereomeric salts that can be separated by crystallization due to their different solubilities.[13][14][15]

Quantitative Data Summary

The following tables summarize the quantitative data for various synthetic methods, allowing for a direct comparison of their efficiencies.

Table 1: Reductive Amination of α-Tetralone Derivatives

| Amine | Reducing Agent | Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| n-Propylamine | Hantzsch Ester | Chiral Phosphoric Acid | 78 | 81 | |

| Methylamine | NADPH (enzymatic) | Imine Reductase (IRED) | 74 | >98 (S) | [16] |

| n-Propylamine | NADPH (enzymatic) | Imine Reductase (pIR-221) | 78 | 92 (S) | [16] |

| Ammonia | H₂ | Amorphous Co particles | >99 | N/A (racemic) | [6] |

Table 2: Asymmetric Synthesis of Rotigotine Precursors

| Precursor | Method | Catalyst/Enzyme | Overall Yield (%) | Enantiomeric Excess (ee %) | Reference |

| (S)-2-(N-n-propyl)amino-5-methoxytetrahydronaphthalene | Asymmetric Reductive Amination | Chiral Phosphoric Acid | >32 (overall) | Not specified | [17] |

| (S)-Rotigotine | Chemoenzymatic | Imine Reductase (IRED) | 63 (overall) | 92 | [11] |

Table 3: Enzymatic Kinetic Resolution

| Substrate | Enzyme | Conversion (%) | Enantiomeric Excess (ee %) of remaining amine | Reference |

| Racemic this compound | ω-Transaminase (HBV-ω-TA) | ~50 | >99 (R) | [18] |

Experimental Protocols

Protocol 1: Enzymatic Reductive Amination of 2-Tetralone

This protocol is based on the use of an imine reductase (IRED) with a glucose/glucose dehydrogenase (GDH) cofactor regeneration system.[10]

Materials:

-

2-Tetralone

-

Methylamine solution

-

Imine Reductase (IRED)

-

Glucose Dehydrogenase (GDH)

-

NADP⁺

-

D-Glucose

-

Potassium phosphate buffer (pH 7.5)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, dissolve D-glucose (1.5 equivalents) and NADP⁺ (0.02 equivalents) in potassium phosphate buffer.

-

Add the IRED (e.g., 1-5 mg/mL) and GDH (e.g., 0.5-1 mg/mL) to the buffer solution and gently swirl to dissolve.

-

Add 2-tetralone (1 equivalent).

-

Add methylamine solution (2-10 equivalents).

-

Seal the reaction vessel and incubate at a controlled temperature (e.g., 30 °C) with shaking (e.g., 150-200 rpm) for 24-48 hours.

-

Monitor the reaction progress by TLC, GC, or HPLC.

-

Once the reaction is complete, quench by adding an equal volume of ethyl acetate.

-

Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Chiral Resolution of Racemic 1-Phenyl-1,2,3,4-tetrahydroisoquinoline (Illustrative Example)

This protocol illustrates the general principles of resolving a racemic amine using a chiral acid.[14]

Materials:

-

Racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline

-

(+)-Tartaric acid

-

Methanol

-

50% Sodium hydroxide solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve (+)-tartaric acid in boiling methanol.

-

Cautiously add the racemic amine to the hot solution.

-

Allow the solution to cool and stand undisturbed for an extended period (e.g., overnight) to allow for the crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by suction filtration and wash them with a small amount of ice-cold methanol.

-

Partially dissolve the collected salt in water and slowly add 50% sodium hydroxide solution until the salt is completely dissolved, liberating the free amine.

-

Extract the liberated amine with diethyl ether.

-

Wash the combined ether extracts with water and brine.

-

Dry the ether solution over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantioenriched amine.

-

The enantiomeric excess can be determined by polarimetry or chiral HPLC.

Signaling Pathways

This compound derivatives often exert their therapeutic effects by modulating dopaminergic and serotonergic signaling pathways.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαi/o proteins.[12] Activation of D2 receptors by an agonist, such as Rotigotine, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[15] This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA) and subsequent downstream effects on gene expression and neuronal excitability. D2 receptors can also signal through β-arrestin pathways.[12]

Dopamine D2 Receptor Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Chemoenzymatic total synthesis of rotigotine via IRED-catalyzed reductive amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 8. Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organocatalytic asymmetric transfer hydrogenation of imines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. studylib.net [studylib.net]

- 14. rsc.org [rsc.org]

- 15. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00124A [pubs.rsc.org]

- 17. An Overview of Stereoselective Synthesis of α-Aminophosphonic Acids and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. (R)-(-)-1,2,3,4-Tetrahydro-1-naphthylamine synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 1,2,3,4-Tetrahydro-1-naphthylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for the compound 1,2,3,4-Tetrahydro-1-naphthylamine (also known as 1-aminotetralin). The nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are presented in a structured format to facilitate research and development applications. Detailed experimental protocols for acquiring such spectra are also outlined.

Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below are the summarized ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The proton NMR spectrum of this compound exhibits characteristic signals for its aromatic and aliphatic protons. While the data for the free amine can vary slightly based on solvent and concentration, the following table provides expected chemical shifts. Data for the hydrochloride salt is also included for reference, as the protonation of the amine group significantly affects the chemical shifts of nearby protons.

| Proton Assignment | Typical Chemical Shift (δ) ppm - Free Amine (CDCl₃) | Reported Chemical Shift (δ) ppm - HCl Salt (CDCl₃) [1] | Multiplicity |

| Aromatic Protons | 7.0 - 7.5 | 7.10 - 7.56 | Multiplet |

| H1 (CH-NH₂) | ~4.1 | 4.43 | Triplet |

| H4 (Ar-CH₂) | ~2.8 | 2.71 - 2.87 | Multiplet |

| H2, H3 (-CH₂-CH₂-) | 1.7 - 2.1 | 1.78 - 2.17 | Multiplet |

| NH₂ | 1.5 - 2.5 (broad) | 8.69 (broad) | Singlet |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Typical Chemical Shift (δ) ppm (CDCl₃) |

| C1 (CH-NH₂) | ~50.5 |

| C2 | ~32.0 |

| C3 | ~20.0 |

| C4 | ~29.5 |

| C4a (quaternary) | ~138.0 |

| C5 | ~129.0 |

| C6 | ~126.0 |

| C7 | ~128.5 |

| C8 | ~125.5 |

| C8a (quaternary) | ~137.0 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorptions for the amine and aromatic functionalities.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3360 - 3280 | N-H stretch (primary amine) | Medium |

| 3060 - 3020 | Aromatic C-H stretch | Medium |

| 2930 - 2850 | Aliphatic C-H stretch | Strong |

| 1600 - 1450 | Aromatic C=C stretch | Medium-Strong |

| ~1600 | N-H bend (scissoring) | Medium |

| ~1335 - 1250 | C-N stretch (aromatic amine) | Medium |

| ~800 - 600 | N-H wag | Broad, Medium |

| 760 - 730 | Aromatic C-H bend (ortho-disubstituted) | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.

| m/z | Assignment | Relative Intensity |

| 147 | [M]⁺ (Molecular Ion) | Moderate |

| 130 | [M - NH₃]⁺ | High |

| 119 | [M - C₂H₄]⁺ (from retro-Diels-Alder) | High |

| 117 | [M - NH₂ - H]⁺ | Moderate |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Moderate |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: ~240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate the peaks in the ¹H spectrum and identify the multiplicities.

-

For identifying the exchangeable N-H protons, a D₂O shake experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The N-H signal should disappear or significantly decrease in intensity.[2]

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

As this compound is a liquid at room temperature, it can be analyzed directly as a neat liquid.

-

Place a small drop of the sample onto the ATR crystal (e.g., diamond or zinc selenide).

-

-

Instrument Parameters:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount (~1 mg) of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100-1000 µg/mL.

-

-

GC Parameters (example):

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

MS Parameters (Electron Ionization - EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

-

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound.

References

Crystallography of 1,2,3,4-Tetrahydro-1-naphthylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydro-1-naphthylamine is a key chiral intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its stereochemistry plays a crucial role in the efficacy and safety of the final products. Crystallization is a fundamental technique employed for the chiral resolution of this amine, enabling the separation of its enantiomers. This technical guide provides an in-depth overview of the crystallographic aspects of this compound, focusing on its physical properties, common crystallization protocols for chiral resolution, and the principles behind the formation of diastereomeric salts. Due to the limited availability of public crystallographic data for the free amine or its simple hydrochloride salt, this guide emphasizes the practical application of crystallization in resolving its racemic mixtures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in Table 1. These properties are essential for designing and optimizing crystallization processes.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound HCl | Reference(s) |

| Molecular Formula | C₁₀H₁₃N | C₁₀H₁₄ClN | [1][2] |

| Molecular Weight | 147.22 g/mol | 183.68 g/mol | [1][2] |

| Appearance | Liquid | Solid | [3][4] |

| Boiling Point | 246-247 °C at 714 mmHg | Not Applicable | [3] |

| Melting Point | Not Applicable | 185-187 °C | [4] |

| Density | 1.026 g/mL at 25 °C | Not Applicable | [3] |

| Refractive Index | n20/D 1.562 | Not Applicable | [3] |

Crystallographic Data

As of the latest literature review, a publicly accessible, complete single-crystal X-ray diffraction dataset for the parent this compound or its simple hydrochloride salt has not been identified. Crystallographic studies have predominantly focused on derivatives or diastereomeric salts formed during chiral resolution. The study of chiral thiourea derivatives of this compound, for instance, has revealed insights into their hydrogen-bonded motifs in the crystalline state.[5] However, this does not provide the crystal structure of the parent amine.

The absence of readily available crystallographic information for the core compound underscores the importance of experimental determination for specific applications, particularly in solid-state characterization and pharmaceutical development.

Experimental Protocols: Chiral Resolution by Crystallization of Diastereomeric Salts

The most common application of crystallization for this compound is in the separation of its enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, most commonly a chiral acid like tartaric acid. The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.

General Protocol for Diastereomeric Salt Crystallization

This protocol outlines a general procedure for the chiral resolution of racemic this compound using a chiral resolving agent.

Materials:

-

Racemic this compound

-

Chiral resolving agent (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid)

-

Suitable solvent (e.g., methanol, ethanol, or a mixture of solvents)

-

Standard laboratory glassware (beakers, flasks, filtration apparatus)

-

Heating and stirring apparatus

-

Cooling bath (ice-water or refrigerator)

Procedure:

-

Dissolution: Dissolve the racemic this compound in a suitable solvent with gentle heating and stirring. The choice of solvent is critical and may require preliminary solubility screening.

-

Addition of Resolving Agent: In a separate flask, dissolve an equimolar or sub-stoichiometric amount of the chiral resolving agent in the same solvent, also with gentle heating.

-

Salt Formation: Slowly add the solution of the resolving agent to the solution of the racemic amine. The formation of the diastereomeric salts may be immediately visible as a precipitate, or the solution may remain clear.

-

Crystallization:

-

Slow Cooling: If the solution is clear, allow it to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote crystallization. The rate of cooling can influence crystal size and purity.

-

Evaporation: Alternatively, allow the solvent to evaporate slowly from the solution at room temperature in a loosely covered container.

-

-

Isolation: Collect the precipitated crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals under vacuum or in a desiccator.

-

Analysis: The enantiomeric purity of the resolved amine, obtained after liberation from the diastereomeric salt, should be determined using a suitable analytical technique, such as chiral HPLC or polarimetry.

Note: The less soluble diastereomeric salt will crystallize out of the solution first. The more soluble diastereomer will remain in the mother liquor. The choice of the enantiomer of the resolving agent (e.g., L- or D-tartaric acid) will determine which enantiomer of the amine is preferentially crystallized.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the chiral resolution of this compound via diastereomeric salt crystallization.

Caption: Workflow of Chiral Resolution by Crystallization.

Conclusion

While the definitive crystal structure of this compound remains to be publicly documented, the principles of its crystallization are well-utilized, particularly in the critical application of chiral resolution. The formation and selective crystallization of diastereomeric salts provide a robust method for obtaining enantiomerically pure forms of this important synthetic intermediate. Further research into the solid-state properties and crystallography of the parent amine and its simple salts would be highly beneficial for the pharmaceutical industry, offering deeper insights into its behavior and potentially enabling more efficient and controlled manufacturing processes.

References

- 1. 1-Naphthylamine, 1,2,3,4-tetrahydro-, hydrochloride | C10H14ClN | CID 10192609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Naphthalenamine, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 3. This compound 97 2217-40-5 [sigmaaldrich.com]

- 4. 1,2,3,4-四氢-1-萘胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

Pharmacological Profile of 1,2,3,4-Tetrahydro-1-naphthylamine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydro-1-naphthylamine, also known as 1-aminotetralin, is a bicyclic analogue of phenethylamine that serves as a foundational scaffold for a diverse range of pharmacologically active compounds. Its rigid structure has made it a valuable tool in medicinal chemistry for probing the pharmacophores of various G-protein coupled receptors (GPCRs), particularly within the dopaminergic, serotonergic, and adrenergic systems. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its receptor binding affinities and functional activities. Detailed experimental protocols for key assays are provided, along with visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Introduction

This compound is a primary amine featuring a tetralin core. This structure imparts conformational rigidity compared to more flexible monoamine neurotransmitter analogues, making it an important molecule for structure-activity relationship (SAR) studies. Derivatives of this compound have been extensively investigated and have led to the development of notable therapeutic agents, including the selective serotonin reuptake inhibitor (SSRI) sertraline. The pharmacological activity of the unsubstituted parent compound, while less extensively documented in isolation, provides a critical baseline for understanding the contributions of various substitutions to receptor affinity and efficacy. This guide will focus on the intrinsic pharmacological properties of this compound at key central nervous system (CNS) targets.

Receptor Binding Profile

The affinity of this compound and its derivatives for various neurotransmitter receptors has been determined through competitive radioligand binding assays. The following tables summarize the available quantitative data (Kᵢ values in nM) for the parent compound and closely related analogues to provide a comparative pharmacological landscape.

Table 1: Dopamine Receptor Binding Affinities (Kᵢ, nM)

| Compound | D₂ Receptor | D₃ Receptor | D₄ Receptor | Reference |

| 2-Aminotetralin Derivatives | High Affinity (agonist/antagonist dependent on substitution) | High Affinity | Low Affinity | [1],[2],[3] |

| (+)-UH 232 (aminotetralin derivative) | Moderate Affinity | Higher Affinity than D₂ | - | [1] |

| (+)AJ-76 (aminotetralin derivative) | Moderate Affinity | Higher Affinity than D₂ | - | [1] |

Note: Specific Kᵢ values for the unsubstituted this compound are not consistently reported in the reviewed literature; the table reflects the general activity of the aminotetralin scaffold.

Table 2: Serotonin Receptor Binding Affinities (Kᵢ, nM)

| Compound | 5-HT₁ₐ Receptor | 5-HT₁₋ Receptor | 5-HT₁₋ Receptor | 5-HT₂ₐ Receptor | 5-HT₂₋ Receptor | Reference |

| 5-Substituted-2-aminotetralins (5-SATs) | High Affinity (≤ 25 nM) | High Affinity (≤ 25 nM) | High Affinity (≤ 25 nM) | Moderate to High Affinity | High Affinity | [4],[5] |

| (-)-MBP (aminotetralin derivative) | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity | [6] |

Note: The aminotetralin core is a key component of many potent serotonin receptor ligands. The affinity is highly dependent on the substitution pattern.

Table 3: Adrenergic Receptor Binding Affinities (Kᵢ, nM)

| Compound | α₁-Adrenergic Receptor | α₂ₐ-Adrenergic Receptor | α₂₋-Adrenergic Receptor | Reference |

| 1-Aminotetraline Derivatives (R-isomers) | Competitive Blockade | - | - | [7] |

| 5-Substituted-2-aminotetralins (5-SATs) | - | High Affinity | High Affinity | [8] |

Note: Certain isomers of 1-aminotetralin derivatives have been shown to act as competitive antagonists at α₁-adrenergic receptors.

Functional Activity

The functional activity of this compound derivatives is determined by their ability to elicit a cellular response upon binding to a receptor. This is typically quantified by measuring the half-maximal effective concentration (EC₅₀) or the half-maximal inhibitory concentration (IC₅₀).

Table 4: Functional Activity at CNS Receptors (EC₅₀/IC₅₀, nM)

| Compound | Receptor | Assay Type | Functional Response | EC₅₀/IC₅₀ (nM) | Reference |

| 5-SAT Analogues | α₂ₐ-Adrenergic | cAMP Inhibition | Partial Agonist | < 2 | [8] |

| 5-SAT Analogues | α₂₋-Adrenergic | cAMP Inhibition | Inverse Agonist | < 2 | [8] |

| (-)-MBP | 5-HT₂₋ | Phosphoinositide Hydrolysis | Agonist | - | [6] |

| (-)-MBP | 5-HT₂ₐ | Phosphoinositide Hydrolysis | Competitive Antagonist | - | [6] |

| (-)-MBP | 5-HT₂₋ | Phosphoinositide Hydrolysis | Inverse Agonist | IC₅₀ = 112 | [6] |

Note: The functional profile of aminotetralin derivatives can range from full agonism to inverse agonism, depending on the specific receptor subtype and the compound's chemical structure.

Signaling Pathways

The interaction of this compound derivatives with their target receptors initiates intracellular signaling cascades. The primary pathways modulated are dependent on the G-protein to which the receptor is coupled.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of this compound and its analogues.

Radioligand Binding Assay: Dopamine D₂ Receptor

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the dopamine D₂ receptor using [³H]spiperone as the radioligand.[1][4][9]

Materials:

-

Membrane Preparation: Homogenates from cells expressing the human dopamine D₂ receptor (e.g., HEK293 or CHO cells) or from rat striatal tissue.

-

Radioligand: [³H]Spiperone (specific activity ~15-30 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Non-specific Binding (NSB) Agent: 10 µM haloperidol or (+)-butaclamol.

-

Test Compound: this compound or its derivatives at various concentrations.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation: Tissues or cells are homogenized in ice-cold buffer and centrifuged. The resulting pellet is washed and resuspended in assay buffer to a final protein concentration of 50-200 µg/mL.

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

-

50 µL of assay buffer (for total binding) or NSB agent (for non-specific binding).

-

50 µL of various concentrations of the test compound.

-

50 µL of [³H]spiperone (final concentration ~0.1-0.5 nM, approximately the K₋ value).

-

100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Functional Assay: 5-HT₁ₐ Receptor-Mediated cAMP Inhibition

This protocol describes a functional assay to determine the potency (EC₅₀) and efficacy of a test compound as an agonist at the 5-HT₁ₐ receptor by measuring the inhibition of forskolin-stimulated cAMP production.[7][10][11]

Materials:

-

Cell Line: A cell line stably expressing the human 5-HT₁ₐ receptor (e.g., HEK293 or CHO cells).

-

Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Stimulant: Forskolin.

-

Test Compound: this compound or its derivatives at various concentrations.

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Plate Reader: Compatible with the chosen cAMP detection kit.

Procedure:

-

Cell Plating: Seed the 5-HT₁ₐ receptor-expressing cells into a 96-well plate and grow to near confluency.

-

Compound Addition: On the day of the assay, replace the culture medium with assay medium. Add various concentrations of the test compound to the wells.

-

Stimulation: Add a fixed concentration of forskolin (typically the EC₈₀) to all wells (except for the basal control) to stimulate adenylyl cyclase.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the cAMP detection kit.

-

Data Analysis: Plot the percentage inhibition of the forskolin-stimulated cAMP response against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal efficacy (Eₘₐₓ) values.

Radioligand Binding Assay: α₁-Adrenergic Receptor

This protocol outlines a competitive binding assay to determine the affinity (Kᵢ) of a test compound for α₁-adrenergic receptors using [³H]prazosin as the radioligand.[6][8][12]

Materials:

-

Membrane Preparation: Homogenates from tissues rich in α₁-adrenergic receptors (e.g., rat cerebral cortex or liver).

-

Radioligand: [³H]Prazosin (specific activity ~70-90 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Non-specific Binding (NSB) Agent: 10 µM phentolamine.

-

Test Compound: this compound or its derivatives at various concentrations.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Membrane Preparation: Prepare membrane homogenates from the chosen tissue as described in section 5.1.

-

Assay Setup: In a final volume of 500 µL, combine:

-

50 µL of assay buffer or NSB agent.

-

50 µL of various concentrations of the test compound.

-

50 µL of [³H]prazosin (final concentration ~0.2-0.5 nM).

-

350 µL of membrane preparation (100-300 µg protein).

-

-

Incubation: Incubate at 25°C for 30-60 minutes.

-

Filtration and Counting: Follow the procedures outlined in section 5.1.

-

Data Analysis: Calculate Kᵢ from the IC₅₀ using the Cheng-Prusoff equation.

Conclusion

This compound represents a core chemical scaffold with significant implications for CNS drug discovery. While comprehensive pharmacological data for the unsubstituted parent compound is not as abundant as for its numerous derivatives, the available information strongly indicates interactions with dopaminergic, serotonergic, and adrenergic receptors. The aminotetralin framework has proven to be highly versatile, allowing for the fine-tuning of receptor affinity and functional activity through targeted chemical modifications. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the pharmacological profile of this compound and its analogues, facilitating the design and development of novel CNS-acting therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. benchchem.com [benchchem.com]

- 4. bio-protocol.org [bio-protocol.org]

- 5. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Specific binding of [3H]prazosin to myocardial cells isolated from adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Toxicology and Safety of 1,2,3,4-Tetrahydro-1-naphthylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydro-1-naphthylamine, a saturated derivative of 1-naphthylamine, is a chemical intermediate used in the synthesis of various organic compounds. Due to its structural similarity to known carcinogens such as 1-naphthylamine, a thorough understanding of its toxicological profile is imperative for ensuring the safety of researchers, manufacturing personnel, and end-users. This technical guide provides a comprehensive overview of the available toxicological and safety data for this compound, outlines standard experimental protocols for its assessment, and visualizes key experimental workflows and potential metabolic pathways. It is important to note that while hazard classifications are available, there is a notable scarcity of in-depth, publicly accessible toxicological studies specifically for this compound.

Toxicological Data

The available toxicological data for this compound is primarily derived from hazard classifications in safety data sheets and regulatory summaries.[1] These classifications provide a qualitative assessment of its potential hazards.

Acute Toxicity

Table 1: Acute Toxicity Data

| Endpoint | Species | Route | Classification | GHS Hazard Statement |

| Acute Oral Toxicity | Not specified | Oral | Category 4 | H302: Harmful if swallowed |

| Acute Dermal Toxicity | Not specified | Dermal | Not classified | - |

| Acute Inhalation Toxicity | Not specified | Inhalation | Not classified | - |

Skin and Eye Irritation

The compound is classified as causing severe skin burns and eye damage.[1]

Table 2: Skin and Eye Irritation Data

| Endpoint | Species | Result | GHS Hazard Statement |

| Skin Corrosion/Irritation | Not specified | Category 1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | Not specified | Category 1 | H314: Causes severe skin burns and eye damage |

Genotoxicity

Limited data is available regarding the genotoxicity of this compound. A bacterial reverse mutation assay (Ames test) was reported to be negative, indicating no mutagenic activity in the tested bacterial strains.

Table 3: Genotoxicity Data

| Assay | Test System | Metabolic Activation | Result |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium & E. coli | With and without S9 | Negative |

Carcinogenicity, Reproductive and Developmental Toxicity

There is a significant lack of publicly available data on the carcinogenicity, reproductive, and developmental toxicity of this compound. Its structural analog, 1-naphthylamine, has been classified as a suspected human carcinogen, often contaminated with the potent bladder carcinogen 2-naphthylamine.[2][3][4][5] However, direct extrapolation of these findings to the tetrahydro-derivative is not scientifically valid without specific studies.

Experimental Protocols

Standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are crucial for the reliable assessment of chemical toxicity. The following sections detail the methodologies for key toxicological experiments.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This test evaluates the potential of a substance to induce gene mutations in bacteria.

-

Principle: Histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli are exposed to the test substance with and without a metabolic activation system (S9 mix). Mutagenic substances will cause reverse mutations, allowing the bacteria to grow on a minimal medium lacking the essential amino acid.

-

Test Strains: A minimum of five strains should be used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA, or WP2 uvrA (pKM101).

-

Procedure:

-

Dose-finding: A preliminary test is conducted to determine the appropriate concentration range of the test substance.

-

Main Experiment: The test substance is plated with the bacterial strains and the S9 mix (or buffer for the non-activated series) on minimal agar plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies on each plate is counted.

-

-

Evaluation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.

-

Principle: Cultured mammalian cells are exposed to the test substance. Micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during cell division, are scored.

-

Cell Lines: Human lymphocytes or established cell lines like CHO, V79, L5178Y, or TK6 are commonly used.

-

Procedure:

-

Cell Culture and Treatment: Cells are cultured and treated with various concentrations of the test substance, with and without metabolic activation (S9 mix).

-

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify cells that have undergone one division.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: The frequency of micronucleated cells is determined by microscopic analysis.

-

-